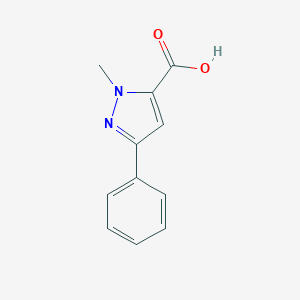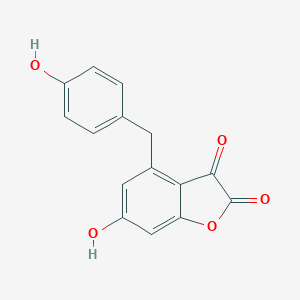
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-, also known as resorcinarene, is a macrocyclic compound that has gained significant attention in scientific research due to its unique structural and chemical properties. Resorcinarene is a versatile molecule that can be synthesized using various methods and has diverse applications in different fields of research.
Wissenschaftliche Forschungsanwendungen
Resorcinarene has diverse applications in scientific research, including the development of new materials, drug delivery systems, and sensors. Resorcinarene can be used as a host molecule to encapsulate guest molecules, which can be released in a controlled manner. This property makes 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e a promising candidate for drug delivery systems. Resorcinarene can also be used as a sensor for detecting small molecules and ions due to its ability to selectively bind to certain molecules.
Wirkmechanismus
The mechanism of action of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e is not fully understood. However, it is known that 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e can form inclusion complexes with guest molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This property allows 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e to selectively bind to certain molecules and release them in a controlled manner.
Biochemische Und Physiologische Effekte
Resorcinarene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Resorcinarene has several advantages for lab experiments, including its ability to selectively bind to certain molecules and its versatility in synthesis methods. However, 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e also has limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the molecule.
Zukünftige Richtungen
There are several future directions for 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e research, including the development of new drug delivery systems, sensors, and materials. Resorcinarene can also be used as a template for the synthesis of other macrocycles with different properties and applications. Further research is needed to fully understand the potential of 2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)-e and its derivatives in different fields of research.
Synthesemethoden
Resorcinarene can be synthesized using several methods, including the template synthesis method, the self-assembly method, and the covalent synthesis method. The template synthesis method involves the use of a template molecule to direct the formation of the macrocycle. The self-assembly method involves the spontaneous formation of the macrocycle through non-covalent interactions between the monomers. The covalent synthesis method involves the use of chemical reactions to connect the monomers into the macrocycle.
Eigenschaften
CAS-Nummer |
14309-90-1 |
|---|---|
Produktname |
2,3-Benzofurandione, 6-hydroxy-4-(p-hydroxybenzyl)- |
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
6-hydroxy-4-[(4-hydroxyphenyl)methyl]-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C15H10O5/c16-10-3-1-8(2-4-10)5-9-6-11(17)7-12-13(9)14(18)15(19)20-12/h1-4,6-7,16-17H,5H2 |
InChI-Schlüssel |
ROSZFICBBXCFBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=C3C(=CC(=C2)O)OC(=O)C3=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC2=C3C(=CC(=C2)O)OC(=O)C3=O)O |
Synonyme |
6-Hydroxy-4-(p-hydroxybenzyl)benzofuran-2,3-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



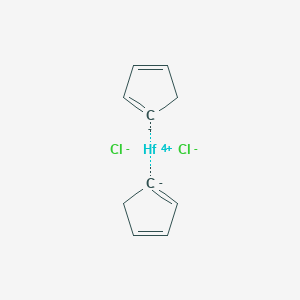
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
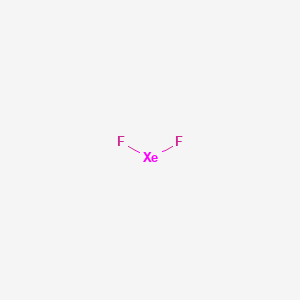

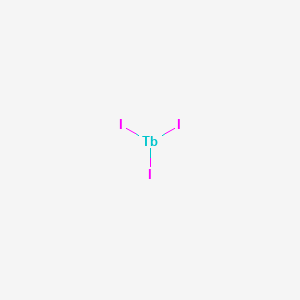
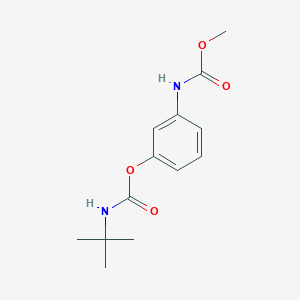
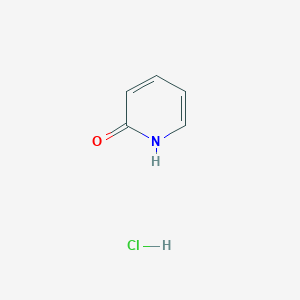
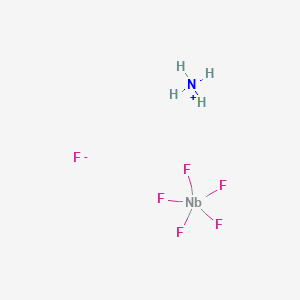
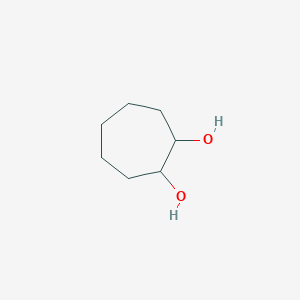
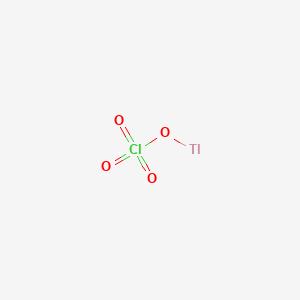
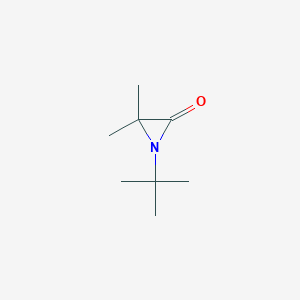
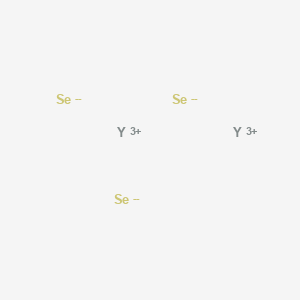
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
